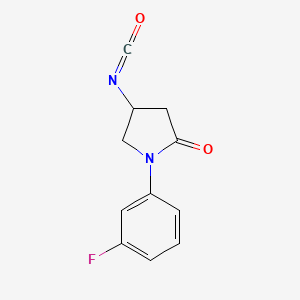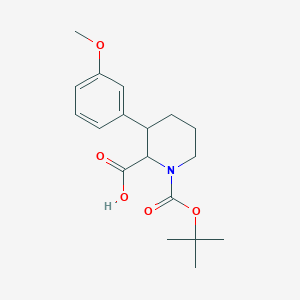![molecular formula C9H7ClF2N4O B1462028 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole CAS No. 1094370-85-0](/img/structure/B1462028.png)
5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole
Descripción general
Descripción
The compound you’re asking about seems to be a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four carbon atoms and one nitrogen atom . The molecule also contains a chloromethyl group (-CH2Cl), a phenyl group (C6H5-), and a difluoromethoxy group (-OCHF2) attached to the phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the chloromethyl group might undergo nucleophilic substitution reactions, while the tetrazole ring might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Crystal Structure and Docking Studies
Tetrazole derivatives, including structures similar to 5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole, have been extensively studied for their crystal structures and molecular docking. For instance, Al-Hourani et al. (2015) analyzed the crystal structures of two tetrazole derivatives, revealing that their tetrazole rings are essentially planar with no conjugation to the aryl rings. Molecular docking studies helped understand the orientation and interaction of each molecule within the active site of the cyclooxygenase-2 enzyme, which is crucial for their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Nanoparticle Supported Synthesis
Nasrollahzadeh et al. (2018) developed a heterogeneous and recyclable magnetic Brønsted acidic ionic liquid based on a phenyl tetrazole derivative. This novel catalyst demonstrated high activity in the synthesis of 1-carbamoyl-1-phenylureas, showing the potential of tetrazole derivatives in facilitating green and efficient chemical reactions (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
Synthesis and Bioassay Studies
Another study by Al-Hourani et al. (2020) focused on the synthesis, crystal structure, and bioassay studies of tetrazole derivatives. This research provided insights into the interaction of these compounds within the active site of the cyclooxygenase-2 enzyme and highlighted their potential applications in medicinal chemistry (Al-Hourani et al., 2020).
Antibacterial Evaluation
Mekky and Thamir (2019) synthesized and characterized novel tetrazole-5-thiol derivatives, including studies on their antibacterial activities. Their research demonstrated the potential of these compounds in developing new antibacterial agents (Mekky & Thamir, 2019).
Electron Attachment Studies
Luxford, Fedor, and Kočišek (2021) investigated the electron-induced reactivity of chlorophenyl-tetrazole derivatives. This study provided valuable insights into the influence of molecular structure on electron attachment and ring-opening reactivity, relevant for understanding the chemical behavior of tetrazole compounds (Luxford, Fedor, & Kočišek, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N4O/c10-5-8-13-14-15-16(8)6-1-3-7(4-2-6)17-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYACUYBUOFDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CCl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


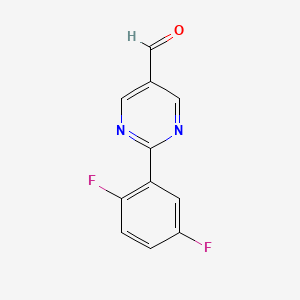

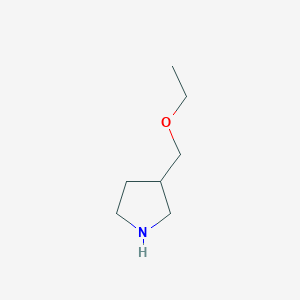
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
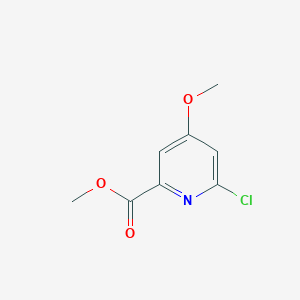


![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)
